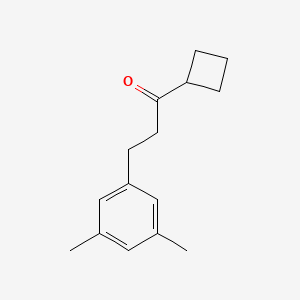

Cyclobutyl 2-(3,5-dimethylphenyl)ethyl ketone

Description

Cyclobutyl 2-(3,5-dimethylphenyl)ethyl ketone is a synthetic organic compound featuring a cyclobutyl group attached to a ketone moiety via an ethyl linker, which is further connected to a 3,5-dimethylphenyl aromatic ring. This structure combines a strained cyclobutane ring with a symmetrically substituted aryl group, influencing its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name |

1-cyclobutyl-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-8-12(2)10-13(9-11)6-7-15(16)14-4-3-5-14/h8-10,14H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQIAOZRCRNNDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2CCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644925 | |

| Record name | 1-Cyclobutyl-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-28-7 | |

| Record name | 1-Cyclobutyl-3-(3,5-dimethylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclobutyl-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl 2-(3,5-dimethylphenyl)ethyl ketone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, cyclobutyl ketone is reacted with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.

Another approach involves the use of Suzuki-Miyaura coupling, where a cyclobutyl boronic acid is coupled with a 3,5-dimethylphenyl halide in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually performed in a solvent like tetrahydrofuran or toluene under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 2-(3,5-dimethylphenyl)ethyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted ketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Cyclobutyl 2-(3,5-dimethylphenyl)ethyl ketone serves as an important building block in organic synthesis. Its structure allows for the introduction of cyclobutyl groups into larger molecules, which can be crucial for developing new pharmaceuticals or agrochemicals. The compound's reactivity can be exploited to create various derivatives through reactions such as:

- Alkylation

- Aldol Condensation

- Reduction Reactions

These reactions are vital in synthesizing complex organic molecules used in medicinal chemistry and material science.

Medicinal Chemistry

In medicinal chemistry, cyclobutyl ketones have been studied for their potential therapeutic effects. Research indicates that derivatives of cyclobutyl ketones may exhibit:

- Antitumor Activity : Some studies have suggested that similar compounds can inhibit cancer cell proliferation.

- Anti-inflammatory Properties : Cyclobutyl derivatives have shown promise in reducing inflammation in various biological models.

A notable case study includes the investigation of substituted cyclobutyl ketones as potential anti-cancer agents, where modifications to the cyclobutyl group enhanced bioactivity against specific cancer cell lines .

Pesticide Development

The compound has also been explored for its potential use in agrochemicals. Research has indicated that cyclobutyl derivatives can act as effective pesticides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms. The structural features of this compound allow it to interact with specific biological targets in pests, making it a candidate for further development in agricultural applications .

Case Studies and Research Findings

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis and Biological Evaluation of Cyclobutyl Ketones | Medicinal Chemistry | Identified several analogs with significant anti-cancer activity. |

| Development of Novel Pesticides Based on Cyclobutyl Structures | Agrochemical Research | Demonstrated efficacy against common agricultural pests with lower toxicity to beneficial insects. |

| Reactivity Patterns of Cyclobutyl Ketones in Organic Synthesis | Organic Chemistry | Explored various synthetic routes highlighting the versatility of cyclobutyl ketones in creating complex molecules. |

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(3,5-dimethylphenyl)ethyl ketone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or modulating the activity of specific pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between Cyclobutyl 2-(3,5-dimethylphenyl)ethyl ketone and its analogs:

*Estimated based on analog data.

Key Comparisons:

Ring Size and Strain: The cyclobutyl group introduces moderate ring strain compared to the smaller, more strained cyclopropyl ring in analogs . This strain may influence reactivity in synthesis or degradation pathways.

Aromatic Substitution Patterns :

- The 3,5-dimethylphenyl substitution (symmetrical) in the target compound contrasts with the 2,3-dimethylphenyl isomer (asymmetric), which may alter crystal packing, solubility, or intermolecular interactions .

Physical Properties :

- The cyclopropyl analog (C₁₄H₁₈O) has a predicted boiling point of 308.5°C and density of 1.041 g/cm³, suggesting higher volatility compared to the cyclobutyl derivative due to lower molecular weight .

Biological Activity

Cyclobutyl 2-(3,5-dimethylphenyl)ethyl ketone is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and related research findings.

- Molecular Formula : C₁₅H₂₀O

- Molecular Weight : 216.32 g/mol

- Boiling Point : Approximately 326.4 °C

- Density : 1.020 g/cm³

The compound features a cyclobutyl ring attached to a ketone functional group at the second position of a 3,5-dimethylphenyl ethyl chain, which contributes to its unique chemical behavior and potential biological interactions.

This compound operates through interactions with various biomolecules. The ketone group can form hydrogen bonds and other interactions with active sites on enzymes and receptors, influencing biochemical pathways and cellular processes. The specific molecular targets depend on the context of its application in biological systems.

Therapeutic Potential

Research indicates that this compound may have therapeutic properties. It has been investigated for its potential role in drug development due to its ability to interact with specific molecular targets. The compound's unique structure may allow it to modulate biological activities effectively.

Interaction Studies

Interaction studies are crucial for understanding the compound's behavior in biological systems. These studies may include:

- Binding Affinity Tests : Evaluating how well the compound binds to specific receptors or enzymes.

- Enzyme Inhibition Assays : Determining whether the compound can inhibit or activate enzyme activity.

- Cellular Response Evaluations : Analyzing how the compound affects cellular processes in vitro.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone | C₁₅H₂₀O | Different substitution pattern on the phenyl ring may affect biological activity. |

| Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone | C₁₆H₂₂O | Contains a cyclopentane ring; may exhibit different stability and reactivity. |

| Cyclohexyl 2-(3,5-dimethylphenyl)ethyl ketone | C₁₇H₂₄O | Larger ring structure could influence steric hindrance and reactivity patterns. |

This comparison highlights how variations in structure can lead to differences in biological activity and reactivity patterns among similar compounds.

Case Studies and Research Findings

- Antiviral Activity : Preliminary studies suggest that compounds similar to this compound exhibit antiviral properties by inhibiting viral replication mechanisms. Further research is necessary to establish direct effects on specific viruses .

- Enzyme Modulation : Research has indicated that certain derivatives of cyclobutyl ketones can modulate enzyme activities linked to metabolic pathways, suggesting potential applications in metabolic disorders .

- Synthetic Applications : The compound has also been explored as an intermediate in organic synthesis due to its unique structural properties, which facilitate the formation of complex organic molecules .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclobutyl 2-(3,5-dimethylphenyl)ethyl ketone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation, where cyclobutyl ketone derivatives react with 3,5-dimethylphenylethyl halides. Key factors include catalyst choice (e.g., AlCl₃ or FeCl₃), solvent polarity, and temperature control to minimize side reactions. For example, using anhydrous dichloromethane at 0–5°C reduces unwanted polymerization . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product in >90% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclobutyl protons (δ 1.8–2.5 ppm, multiplet) and aromatic protons from the 3,5-dimethylphenyl group (δ 6.7–7.1 ppm). The ketone carbonyl appears at ~208 ppm in ¹³C NMR.

- IR : Confirm the ketone group (C=O stretch at ~1700 cm⁻¹) and aromatic C-H bends (690–900 cm⁻¹).

- MS : Molecular ion peak at m/z corresponding to C₁₇H₂₂O (calc. 242.3 g/mol) with fragmentation patterns matching cyclobutyl cleavage .

Q. What physicochemical properties (solubility, stability) are critical for handling this compound in experimental workflows?

- Methodological Answer :

- Solubility : Highly lipophilic; dissolves in dichloromethane, THF, and DMSO but is sparingly soluble in water. Pre-solubilization in DMSO is recommended for biological assays.

- Stability : Sensitive to prolonged light exposure due to the conjugated ketone. Store under inert gas (N₂/Ar) at –20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 3,5-dimethylphenyl group in nucleophilic or electrophilic substitutions involving this ketone?

- Methodological Answer : The electron-donating methyl groups at the 3,5-positions enhance aromatic ring electron density, favoring electrophilic substitutions (e.g., nitration). Computational DFT studies can model charge distribution, while kinetic experiments (e.g., monitoring reaction rates under varying pH/temperature) reveal activation energies. Compare with meta-substituted analogs to isolate steric vs. electronic effects .

Q. How can contradictory data on synthetic yields or byproduct formation be resolved?

- Methodological Answer : Discrepancies often arise from trace moisture (deactivating Lewis acid catalysts) or competing pathways (e.g., dimerization). Use in-situ FTIR to monitor intermediate formation. Replicate experiments under strict anhydrous conditions and compare with literature protocols. Statistical optimization (e.g., DoE) can identify critical variables (e.g., catalyst loading, solvent ratio) .

Q. What computational approaches (DFT, molecular docking) are suitable for predicting the compound’s interactions with biological targets or enzymes?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and predict redox behavior.

- Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes, focusing on hydrophobic interactions with the cyclobutyl and aryl groups. Validate with in vitro inhibition assays .

Q. What strategies validate the compound’s potential antimicrobial or anti-inflammatory activity in preclinical models?

- Methodological Answer :

- In vitro : Screen against Gram-positive/negative bacteria (MIC assays) and RAW 264.7 macrophages (TNF-α/IL-6 ELISA). Use structure-activity relationship (SAR) studies by modifying substituents on the cyclobutyl or aryl groups.

- In vivo : Evaluate toxicity in zebrafish models (LC₅₀) before murine efficacy trials. Reference analogs like chloroxylenol for mechanistic parallels .

Q. How should researchers address gaps in toxicity data for safe laboratory handling and disposal?

- Methodological Answer : Assume acute toxicity based on structural analogs (e.g., aryl ketones). Implement OSHA-compliant PPE (gloves, goggles, fume hood) and neutralize waste with 10% NaOH/ethanol before disposal. Collaborate with institutional EH&S for waste stream compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.